Cas no 2034503-79-0 (3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)
![3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/2034503-79-0x500.png)
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
-
- インチ: 1S/C20H23BrN4O/c21-16-6-3-5-15(12-16)20(26)22-17-8-10-25(11-9-17)19-13-14-4-1-2-7-18(14)23-24-19/h3,5-6,12-13,17H,1-2,4,7-11H2,(H,22,26)
- InChIKey: MLRVCHPCSMBKLW-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCN(C2=CC3=C(N=N2)CCCC3)CC1)(=O)C1=CC=CC(Br)=C1
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-4728-1mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-4728-25mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6523-4728-5mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-4728-3mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-4728-15mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6523-4728-40mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6523-4728-20μmol |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-4728-4mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-4728-30mg |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-4728-2μmol |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
2034503-79-0 | 2μmol |
$85.5 | 2023-09-08 |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 2034503-79-0 and Product Name: *3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide*
The compound with the CAS number 2034503-79-0 and the product name 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique chemical properties of this molecule make it a subject of intense research interest, particularly in the development of novel drug candidates.
The molecular structure of 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide features a benzamide core substituted with a bromine atom at the 3-position and a piperidine ring linked to a tetrahydrocinnoline moiety. This particular arrangement of functional groups has been strategically designed to enhance binding affinity and selectivity towards biological targets. The presence of the bromine atom not only contributes to the compound's overall reactivity but also serves as a handle for further chemical modifications, allowing for the development of analogues with improved pharmacological profiles.
In recent years, there has been a growing interest in exploring the therapeutic potential of molecules that incorporate heterocyclic scaffolds such as tetrahydrocinnoline. Tetrahydrocinnoline derivatives have shown promise in various preclinical studies due to their ability to interact with multiple biological pathways. Specifically, the 5,6,7,8-tetrahydrocinnoline moiety in 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide has been found to exhibit favorable pharmacokinetic properties and low toxicity levels in animal models. These characteristics make it an attractive scaffold for further medicinal chemistry optimization.
The benzamide moiety is another key feature of this compound that contributes to its potential therapeutic efficacy. Benzamides are well-known for their role as bioactive molecules in various pharmacological contexts. They have been extensively studied for their anti-inflammatory, analgesic, and anticancer properties. The incorporation of a benzamide group into the molecular structure of 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide not only enhances its binding affinity to target proteins but also modulates its interaction with downstream signaling pathways.
Recent research has highlighted the importance of structure-based drug design in optimizing small molecule candidates for clinical use. Computational methods such as molecular docking and molecular dynamics simulations have been employed to understand the binding interactions between 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide and its intended biological targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the development of more potent and selective derivatives.
The synthesis of 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves a series of well-established reactions such as nucleophilic substitution, condensation reactions, and cyclization processes. Each step has been carefully optimized to ensure high yields and purity levels. The synthetic route also incorporates protective group strategies to prevent unwanted side reactions and ensure regioselectivity.
In conclusion, the compound with CAS number 2034503-79-0 and the product name 3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-y]benzamide is a promising candidate for further development in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for designing novel therapeutics. Continued investigation into this compound will likely yield valuable insights into its mechanism of action and potential clinical applications.
2034503-79-0 (3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide) 関連製品
- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 866591-02-8(2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)
- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)
- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)




